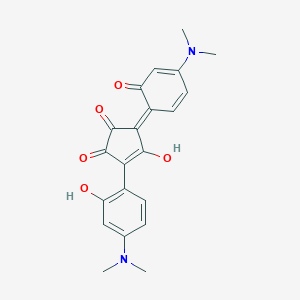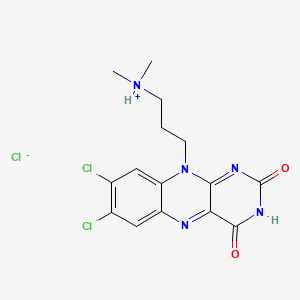
(2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one is a chemical compound with a unique structure that includes a pyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed reactions, which are known for their efficiency and selectivity . The reaction conditions typically include the use of a palladium catalyst, a suitable ligand, and a base in an appropriate solvent. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions. The scalability of this method makes it suitable for industrial applications, where high yields and purity are essential .
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
(2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential interactions with various biological targets, including enzymes and receptors . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of diseases that involve oxidative stress and inflammation .
Wirkmechanismus
The mechanism of action of (2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. These interactions are mediated through the compound’s ability to bind to active sites and alter the conformation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one include other pyridinone derivatives and related heterocyclic compounds. Examples include (2R)-2-[(2,2-Dimethylpropanoyl)amino]-2-phenylacetic acid and (2R,6R)-hydroxynorketamine .
Uniqueness: What sets this compound apart from similar compounds is its specific structural features and the resulting chemical properties. Its unique combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)9-7(3)4-5-8(11)10-9/h4,6,9H,5H2,1-3H3,(H,10,11)/t9-/m1/s1 |
InChI-Schlüssel |
QBMUINZWZUATOD-SECBINFHSA-N |
Isomerische SMILES |
CC1=CCC(=O)N[C@@H]1C(C)C |
Kanonische SMILES |
CC1=CCC(=O)NC1C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


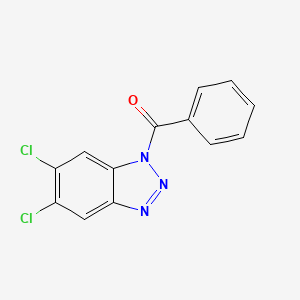
![Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)
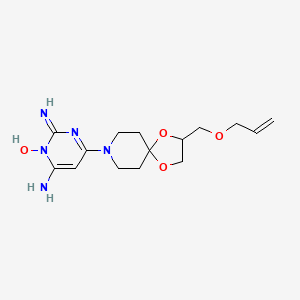
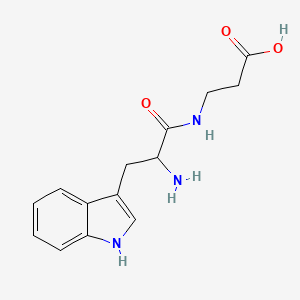
![Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride](/img/structure/B13788595.png)
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)

![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13788619.png)

![8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13788638.png)
![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)

